2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC18907701
Molecular Formula: C24H27N3O6S2
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O6S2 |
|---|---|
| Molecular Weight | 517.6 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
| Standard InChI Key | RXAMCAVZIGWSCK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Introduction
Synthesis Pathways
While specific synthesis details for this compound were not found in the provided results, similar compounds are typically synthesized through multi-step organic reactions involving:
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Pyrimidine Formation: Cyclocondensation of urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
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Sulfonamide Introduction: Reaction of the pyrimidine derivative with sulfonyl chlorides to attach the 4-butylphenylsulfonyl group.
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Thioether Formation: Alkylation of a thiol group with an appropriate halogenated acetamide derivative.
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Final Coupling: Attachment of the dimethoxyphenylacetamide moiety via amide bond formation.
Medicinal Chemistry
Compounds with similar structures have been explored for their:
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Anticancer Activity: Sulfonamide derivatives often exhibit cytotoxic effects by inhibiting enzymes like carbonic anhydrase or inducing apoptosis in cancer cells.
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Anti-inflammatory Properties: Sulfonamides and pyrimidine derivatives are known to modulate inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Activity: Thioether-containing molecules can disrupt microbial cell walls or inhibit critical metabolic enzymes.
Materials Science
The electronic properties introduced by methoxy groups and sulfur linkages may make this compound useful in:
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Organic semiconductors
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Photovoltaic materials
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Catalysis
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To detect functional groups like sulfonamides (\text{-SO_2NH}) and amides ().
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X-Ray Crystallography:
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For detailed three-dimensional structural confirmation.
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Hypothetical Biological Activity
Based on structural analogs:
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The sulfonamide group may enhance water solubility and binding affinity to biological targets.
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The pyrimidine core could interact with DNA or enzymes involved in nucleotide metabolism, suggesting anticancer potential.
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Methoxy substituents can improve membrane permeability, aiding bioavailability.
Research Gaps and Future Directions
Further studies are required to:
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Evaluate its biological activity through in vitro and in vivo assays.
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Optimize its pharmacokinetic properties for drug development.
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Investigate its potential in non-biological applications like materials science.
This compound represents a promising scaffold for future exploration in multiple scientific domains.
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